molecular formula C9H18O B6152729 2-(3,3-dimethylcyclopentyl)ethan-1-ol CAS No. 1782453-06-8

2-(3,3-dimethylcyclopentyl)ethan-1-ol

Cat. No.: B6152729
CAS No.: 1782453-06-8
M. Wt: 142.2
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Description

2-(3,3-Dimethylcyclopentyl)ethan-1-ol is a bicyclic tertiary alcohol with the molecular formula C₉H₁₈O. Its structure consists of a cyclopentane ring substituted with two methyl groups at the 3-position, linked to an ethanol chain. Synonyms include 3,3-dimethylcyclopentaneethanol and Grandlure II (a pheromone analog), though its exact biological role remains understudied .

Properties

CAS No.

1782453-06-8

Molecular Formula

C9H18O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethylcyclopentyl)ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-(3,3-dimethylcyclopentyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethylcyclopentyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: SOCl2 or PBr3 in the presence of a base.

Major Products Formed

    Oxidation: 2-(3,3-dimethylcyclopentyl)ethanal.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated derivatives like 2-(3,3-dimethylcyclopentyl)ethyl chloride or bromide.

Scientific Research Applications

2-(3,3-dimethylcyclopentyl)ethan-1-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3,3-dimethylcyclopentyl)ethan-1-ol depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, altering metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the ethan-1-ol backbone but differ in substituents, ring systems, or functional groups. Key comparisons are summarized below:

Table 1: Comparative Analysis of 2-(3,3-Dimethylcyclopentyl)ethan-1-ol and Analogues

Compound Name Substituents/Ring System Molecular Formula Key Properties/Applications Reference
2-(3,3-Dimethylcyclopentyl)ethan-1-ol Cyclopentane, 3,3-dimethyl C₉H₁₈O High steric hindrance; potential fragrance
2-(3,3-Dimethylcyclohexyl)ethan-1-ol Cyclohexane, 3,3-dimethyl C₁₀H₂₀O Increased lipophilicity; insect pheromone
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol Diazirine ring (photoreactive group) C₄H₈N₂O Used in photoaffinity labeling studies
1-(3,3-Difluorocyclobutyl)ethan-1-ol Difluorinated cyclobutane ring C₆H₁₀F₂O Enhanced metabolic stability; drug design
1-(N,N-Diethylamino)-2-(3-indolyl)ethan-1-ol Indole, diethylamino group C₁₄H₂₀N₂O Hallucinogen precursor; controlled substance

Structural and Functional Differences

Ring Size and Substituent Effects :

  • The cyclopentyl derivative (target compound) has a smaller, more strained ring compared to the cyclohexyl analogue. This reduces its boiling point and increases reactivity in ring-opening reactions .
  • The difluorocyclobutyl variant (C₆H₁₀F₂O) introduces electron-withdrawing fluorine atoms, enhancing polarity and resistance to oxidative metabolism .

Functional Group Modifications :

  • The diazirine-containing alcohol (C₄H₈N₂O) is photoreactive, enabling covalent bonding to biomolecules upon UV exposure—a critical tool in proteomics .
  • The indole-derived alcohol (C₁₄H₂₀N₂O) exhibits psychoactive properties due to its aromatic indole core, contrasting with the inert cyclopentane in the target compound .

Physicochemical Properties

  • Lipophilicity : The cyclohexyl analogue (logP ≈ 3.2) is more lipophilic than the cyclopentyl derivative (logP ≈ 2.8) due to increased hydrocarbon content .
  • Solubility : Polar substituents (e.g., diazirine or fluorine) enhance water solubility. For example, the difluorocyclobutyl alcohol is soluble in polar aprotic solvents like DMSO .
  • Stability : Tertiary alcohols like the target compound are less prone to oxidation compared to primary/secondary analogues (e.g., 2-methylpentan-1-ol) .

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